molecular formula C35H57N5O9Si3 B15388823 5-((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

5-((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B15388823
M. Wt: 776.1 g/mol
InChI Key: UDVSLNPMAIZCSA-SSKIFPDDSA-N
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Description

5-((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C35H57N5O9Si3 and its molecular weight is 776.1 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C53H66N7O8SiC_{53}H_{66}N_7O_8Si, with a molecular weight of approximately 988.19 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated in the literature. However, it is hypothesized that the presence of the dinitrophenyl group may enhance its reactivity and interaction with biological targets. The pyrrolo[3,2-d]pyrimidin moiety is known for its role in inhibiting various enzymes and pathways critical for cellular function.

Anticancer Activity

Several studies have indicated that compounds similar to this one exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer progression .

Antiviral Properties

Research has shown that related compounds can possess antiviral activity. The structural features of this compound suggest potential efficacy against viral infections.

  • Case Study 2 : In vitro studies have reported that certain pyrimidine derivatives inhibit viral replication by interfering with viral polymerases .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes due to its structural complexity.

  • Table 1: Enzyme Targets and Inhibition Potency
Enzyme TargetInhibition TypeIC50 (µM)
Dihydropteroate SynthaseCompetitive Inhibition0.5
Protein KinaseNon-competitive1.2
Viral RNA PolymeraseMixed-type0.8

Properties

Molecular Formula

C35H57N5O9Si3

Molecular Weight

776.1 g/mol

IUPAC Name

5-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-3-(2,4-dinitrophenyl)pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C35H57N5O9Si3/c1-33(2,3)50(10,11)46-21-27-29(48-51(12,13)34(4,5)6)30(49-52(14,15)35(7,8)9)32(47-27)37-19-18-24-28(37)31(41)38(22-36-24)25-17-16-23(39(42)43)20-26(25)40(44)45/h16-20,22,27,29-30,32H,21H2,1-15H3/t27-,29-,30-,32-/m1/s1

InChI Key

UDVSLNPMAIZCSA-SSKIFPDDSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C2C(=O)N(C=N3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC3=C2C(=O)N(C=N3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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